molecular formula C21H19NO2 B5048585 9-[2-(2-Methoxyphenoxy)ethyl]carbazole

9-[2-(2-Methoxyphenoxy)ethyl]carbazole

Cat. No.: B5048585
M. Wt: 317.4 g/mol
InChI Key: DGKMBWQFRCIVCM-UHFFFAOYSA-N
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Description

9-[2-(2-Methoxyphenoxy)ethyl]carbazole is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and materials science. This compound, in particular, has been studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole typically involves the reaction of 4-hydroxycarbazole with epichlorohydrin to form 4-(2,3-epoxypropoxy)carbazole. This intermediate is then reacted with 2-(2-methoxyphenoxy)ethylamine to yield the final product . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9-[2-(2-Methoxyphenoxy)ethyl]carbazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-9-carboxylic acid, while reduction may produce 9-ethylcarbazole .

Mechanism of Action

The mechanism of action of 9-[2-(2-Methoxyphenoxy)ethyl]carbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[2-(2-Methoxyphenoxy)ethyl]carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxyethyl group enhances its solubility and bioavailability compared to other carbazole derivatives .

Properties

IUPAC Name

9-[2-(2-methoxyphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-23-20-12-6-7-13-21(20)24-15-14-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKMBWQFRCIVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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